molecular formula C11H14N2 B1312802 N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine CAS No. 3514-15-6

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Cat. No.: B1312802
CAS No.: 3514-15-6
M. Wt: 174.24 g/mol
InChI Key: BMINWSYCLTUQSH-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Biochemical Analysis

Biochemical Properties

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction with tubulin involves binding to the colchicine site, thereby preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Specifically, it induces cell cycle arrest and promotes apoptotic pathways, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing microtubule formation . This inhibition leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the activation of caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in vitro . Additionally, the stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to exert its biochemical effects and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine typically involves the reaction of 1-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine derivative. The general reaction scheme is as follows:

    Starting Materials: 1-methylindole, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The 1-methylindole is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: A precursor in the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine.

    N-Methylindole: Another indole derivative with similar structural features.

    N-Methyl-1H-indole-3-methanamine: A compound with a similar methanamine group but different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(1-methylindol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMINWSYCLTUQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464680
Record name N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3514-15-6
Record name N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-liter 3-necked roundbottom flask equipped with overhead stirring was charged with N,1-dimethyl-1H-indole-2-carboxamide (23.45 g, 124.58 mmole) and anhydrous THF (170 mL). The solution was stirred while a solution of LiAlH4 in THF (1.0 M, 250 mL, 250 mmole) was added via syringe. Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through Celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (20.17 g, 93%) was obtained as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.56 (d, J=7.8 Hz, 1 H), 7.02-7.35 (m, 3 H), 6.38 (s, 1 H), 3.88 (s, 2 H), 3.75 (s, 3 H), 2.49 (s, 3 H).
Quantity
23.45 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

A 3-liter 3-necked roundbottom flask equipped with overhead stirring was charged with N,1-dimethyl-1H-indole-2-carboxamide (23.45 g, 124.58 mmole) and anhydrous THF (170 mL). The solution was stirred while a solution of LiAlH4 in TBF (1.0 M, 250 mL, 250 mmole) was added via syringe. Gas was evolved during the addition of the first 50 mL of LiAlH4 solution. When the addition was complete, the resulting light yellow solution was heated at gentle reflux. After 23 hr, the reaction was cooled in ice and quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL). The mixture was stirred for 15 min, then was filtered through celite®, and the filter pad was washed thoroughly with THF. The filtrate was concentrated and the residue was flash chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH). The title compound (20.17 g, 93%) was obtained as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.56 (d, J=7.8 Hz, 1 H), 7.02-7.35 (m, 3 H), 6.38 (s, 1 H), 3.88 (s, 2 H), 3.75 (s, 3 H), 2.49 (s, 3 H).
Quantity
23.45 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TBF
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

LAH (50 mL, 1M solution in THF) was added dropwise through a syringe to a solution of 1-methyl-2-(methylaminocarbonyl)indole (2.33 g, 12.4 mmol) in anhydrous THF (10 mL) with cooling, and the resulting solution was stirred at RT under argon overnight. H2O was added dropwise with cooling to destroy excess LAH, and the colorless precipitate was removed by filtration and washed with THF. The filtrate was dried (K2CO3), concentrated, and purified by silica gel flash chromatography to afford the title compound (430 mg, 20% yield) as a yellow solid. MS (ES) m/e 175 (M+H)+.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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